molecular formula C15H18ClNO B1377388 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123982-91-2

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1377388
CAS No.: 123982-91-2
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-UTONKHPSSA-N
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Description

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment of the Ethanamine Moiety: The benzyloxyphenyl compound is then reacted with an appropriate amine precursor, such as ®-1-phenylethylamine, under reductive amination conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylethanol or benzyloxyphenylethylamine.

    Substitution: Nitrobenzyloxyphenyl or halobenzyloxyphenyl derivatives.

Scientific Research Applications

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may enhance its binding affinity to certain receptors, while the ethanamine moiety can interact with active sites of enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-phenylethan-1-amine hydrochloride: Lacks the benzyloxy group, making it less versatile in certain applications.

    (1R)-1-[2-(methoxy)phenyl]ethan-1-amine hydrochloride: Contains a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and binding properties.

Uniqueness

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. This structural feature may enhance its solubility, binding affinity, and overall versatility in various applications.

Properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKOLBJBKBTSX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123982-91-2
Record name Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, hydrochloride, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123982-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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